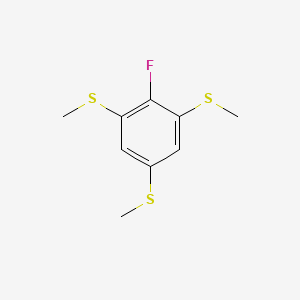
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) is an organic compound with the molecular formula C9H11FS3 It is characterized by a benzene ring substituted with a fluorine atom and three methylsulfane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) typically involves the reaction of 2-fluorobenzene-1,3,5-triyl trihalide with methylsulfane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of halide groups with methylsulfane groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfane groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfane groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) involves its interaction with molecular targets through its functional groups. The fluorine atom and methylsulfane groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trifluorobenzene: Similar in structure but with three fluorine atoms instead of one.
1,3,5-Tris(methylsulfane)benzene: Lacks the fluorine atom, affecting its chemical properties.
2,4,6-Trifluorobenzene-1,3,5-triyl tris(methylsulfane): Contains additional fluorine atoms, altering its reactivity.
Uniqueness
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) is unique due to the presence of both a fluorine atom and three methylsulfane groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H11FS3 |
|---|---|
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
2-fluoro-1,3,5-tris(methylsulfanyl)benzene |
InChI |
InChI=1S/C9H11FS3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 |
Clave InChI |
HFMWZCVSMRANLS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C(=C1)SC)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


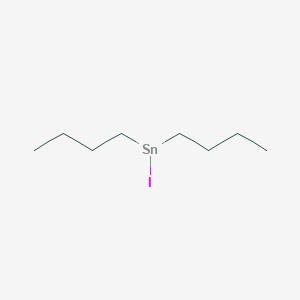

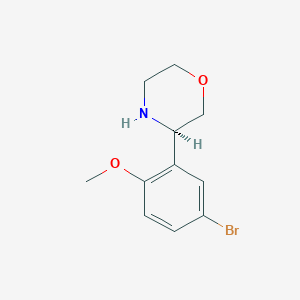
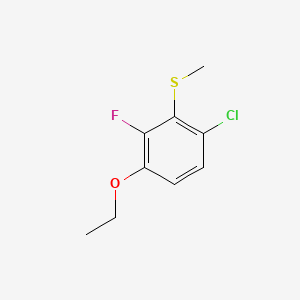
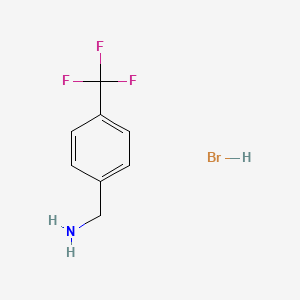
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)

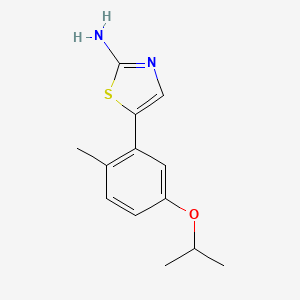
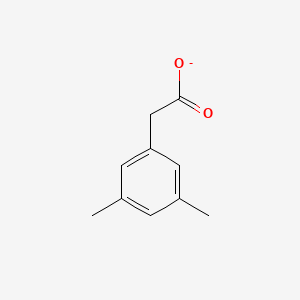
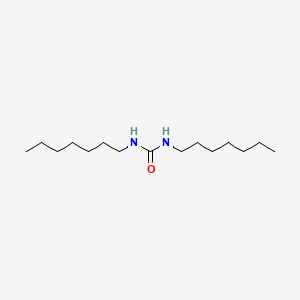
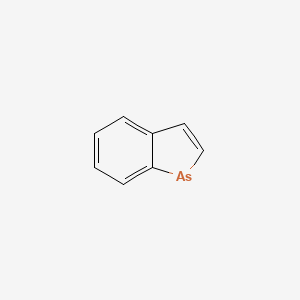

![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
